molecular formula C19H17N3O3S B2940432 4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 314076-31-8

4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2940432
CAS RN: 314076-31-8
M. Wt: 367.42
InChI Key: BLIHPFJIRLALAB-UHFFFAOYSA-N
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Description

The compound “4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a nitro group, a thiazole ring, and a trimethylphenyl group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, benzamides can generally be synthesized through the reaction of benzoic acids and amines . The presence of a nitro group and a thiazole ring suggests more complex synthetic steps may be involved.

Scientific Research Applications

Antimicrobial and Antiproliferative Applications

  • Antimicrobial Activity : Thiazole derivatives have been synthesized and evaluated for antimicrobial activity, showing effectiveness against various bacterial and fungal species. For example, thiazole derivatives with electron-donating groups like hydroxyl and amino substituents demonstrated maximum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi (Chawla, 2016).

  • Antiproliferative Activity : Certain nitro-substituted benzamide derivatives have been synthesized and screened for their anticancer activity. For instance, N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were evaluated for their in vitro antibacterial, antifungal, and antiproliferative activities, revealing compounds with significant potency against various cancer cell lines (Kumar et al., 2012).

Chemical Synthesis and Material Science

  • Synthesis of Novel Compounds : Research into the synthesis of nitro-substituted compounds, including those with thiazole rings, has led to the development of materials with unique properties. For example, nitro-substituted polyamides incorporating thiazole rings and thioether linkages have been created, exhibiting high refractive indices and thermal stability, which are beneficial for advanced material applications (Javadi et al., 2015).

  • Desulfurization Reactions : Studies on the desulfurization of nitro-substituted isothiazolimines have explored the formation of novel compounds through chemical reactions, which could have implications for the synthesis of other nitro-substituted benzamides and their potential applications (Argilagos et al., 1998).

properties

IUPAC Name

4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-11-8-12(2)17(13(3)9-11)16-10-26-19(20-16)21-18(23)14-4-6-15(7-5-14)22(24)25/h4-10H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIHPFJIRLALAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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